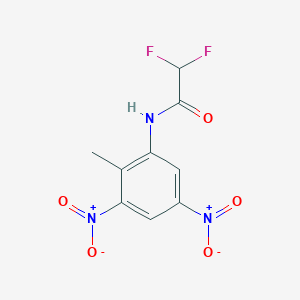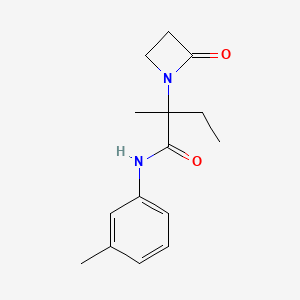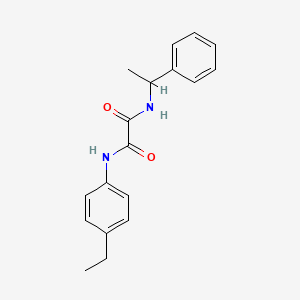
4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group, two methyl groups, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzene ring.
Acylation: The nitrated product is then subjected to acylation with 2,4-dimethylaniline in the presence of a suitable catalyst, such as aluminum chloride, to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic medium, reflux conditions.
Major Products Formed
Reduction: 4-chloro-N-(2,4-dimethylphenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-chloro-N-(2,4-dimethylphenyl)-3-carboxybenzamide.
Scientific Research Applications
4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,4-dimethylphenyl)benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-chloro-N-(2,4-dimethylphenyl)-3-aminobenzamide: Formed by the reduction of the nitro group, exhibiting different properties and applications.
4-chloro-N-(2,4-dimethylphenyl)-3-carboxybenzamide: Formed by the oxidation of the methyl groups, with distinct chemical and biological characteristics.
Uniqueness
4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which confer specific chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13ClN2O3 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-6-13(10(2)7-9)17-15(19)11-4-5-12(16)14(8-11)18(20)21/h3-8H,1-2H3,(H,17,19) |
InChI Key |
RKMRFSCINPJFNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]pyrrolidine-1-carboxamide](/img/structure/B11107669.png)


![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11107677.png)

![1,1'-Benzene-1,3-diylbis{3-[4-(octyloxy)phenyl]urea}](/img/structure/B11107683.png)
![2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B11107689.png)
![6-Amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11107703.png)
![N'-[(4-nitrophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B11107709.png)

![N,N-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11107716.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11107745.png)
![(3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11107748.png)

